N-(6-amino-5,6,7,8-tetrahydroquinolin-3-yl)-1-methylimidazole-4-carboxamide
Description
N-(6-amino-5,6,7,8-tetrahydroquinolin-3-yl)-1-methylimidazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline ring fused with an imidazole ring, which contributes to its distinctive properties.
Properties
IUPAC Name |
N-(6-amino-5,6,7,8-tetrahydroquinolin-3-yl)-1-methylimidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-19-7-13(17-8-19)14(20)18-11-5-9-4-10(15)2-3-12(9)16-6-11/h5-8,10H,2-4,15H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBYCFDSFSZJKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C(=O)NC2=CC3=C(CCC(C3)N)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-amino-5,6,7,8-tetrahydroquinolin-3-yl)-1-methylimidazole-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline derivative, followed by the introduction of the imidazole moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the required production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters, such as reagent concentrations and reaction times, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(6-amino-5,6,7,8-tetrahydroquinolin-3-yl)-1-methylimidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or introduce hydrogen atoms, potentially modifying the compound’s biological activity.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with tailored properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives. Substitution reactions can result in a wide range of functionalized imidazole-quinoline compounds.
Scientific Research Applications
N-(6-amino-5,6,7,8-tetrahydroquinolin-3-yl)-1-methylimidazole-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological pathways and interactions.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N-(6-amino-5,6,7,8-tetrahydroquinolin-3-yl)-1-methylimidazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the compound’s specific application and the context in which it is used.
Comparison with Similar Compounds
Similar Compounds
- N-(6-amino-5,6,7,8-tetrahydroquinolin-3-yl)-4,4-dimethyl-1,3-dihydroisoquinoline-2-carboxamide
- (6-amino-5,6,7,8-tetrahydro-quinolin-8-yl)-acetic acid ethyl ester
Uniqueness
Compared to similar compounds, N-(6-amino-5,6,7,8-tetrahydroquinolin-3-yl)-1-methylimidazole-4-carboxamide stands out due to its specific combination of the quinoline and imidazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
